molecular formula C14H26O7 B13780672 Butyl diglycol carbonate CAS No. 73454-84-9

Butyl diglycol carbonate

Katalognummer: B13780672
CAS-Nummer: 73454-84-9
Molekulargewicht: 306.35 g/mol
InChI-Schlüssel: WSMYBZZUAFRRBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethylene glycol bis(butyl carbonate) is an organic compound with the chemical formula C14H26O7. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties. This compound is known for its stability and versatility, making it a valuable component in many chemical processes.

Vorbereitungsmethoden

Diethylene glycol bis(butyl carbonate) can be synthesized through several methods. One common method involves the reaction of diethylene glycol with butyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields diethylene glycol bis(butyl carbonate) as the main product . Another method involves the transesterification of diethylene glycol with butyl carbonate under acidic or basic conditions . Industrial production methods often involve continuous processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Diethylene glycol bis(butyl carbonate) undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various catalysts such as metal oxides and enzymes. The major products formed from these reactions depend on the specific conditions and reagents used.

Wirkmechanismus

The mechanism by which diethylene glycol bis(butyl carbonate) exerts its effects depends on its application. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of desired products. In biological systems, it can interact with various molecular targets, including enzymes and receptors, to modulate biological processes . The specific pathways involved depend on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Diethylene glycol bis(butyl carbonate) can be compared with other similar compounds such as:

Diethylene glycol bis(butyl carbonate) is unique due to its specific balance of hydrophilic and hydrophobic properties, making it suitable for a wide range of applications.

Eigenschaften

CAS-Nummer

73454-84-9

Molekularformel

C14H26O7

Molekulargewicht

306.35 g/mol

IUPAC-Name

2-(2-butoxycarbonyloxyethoxy)ethyl butyl carbonate

InChI

InChI=1S/C14H26O7/c1-3-5-7-18-13(15)20-11-9-17-10-12-21-14(16)19-8-6-4-2/h3-12H2,1-2H3

InChI-Schlüssel

WSMYBZZUAFRRBM-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(=O)OCCOCCOC(=O)OCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.